(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol is a chiral binaphthol derivative characterized by the presence of two chlorine atoms at the 3 and 3’ positions and hydroxyl groups at the 2 and 2’ positions on the binaphthalene framework. This compound exhibits axial chirality due to the restricted rotation around the single bond connecting the two naphthalene rings. It is widely used in asymmetric synthesis and as a chiral ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol typically involves the chlorination of ®-1,1’-bi-2-naphthol. One common method is as follows:
Starting Material: ®-1,1’-bi-2-naphthol.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus trichloride or thionyl chloride in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors for the chlorination step.
Continuous Purification: Employing continuous purification techniques such as distillation or large-scale chromatography to ensure consistent product quality.
Quality Control: Implementing stringent quality control measures to monitor the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthols.
Substitution: Formation of substituted binaphthols with various functional groups.
Scientific Research Applications
®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and enantioselective interactions in biological systems.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of chiral intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets and pathways:
Chiral Recognition: The compound’s axial chirality allows it to interact selectively with chiral centers in other molecules, facilitating enantioselective reactions.
Comparison with Similar Compounds
Similar Compounds
®-1,1’-Bi-2-naphthol: A precursor to ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol, used in similar applications.
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral binaphthol derivative used as a ligand in asymmetric catalysis.
Uniqueness
®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of chlorine atoms, which can be further functionalized, providing additional versatility in synthetic applications. Its axial chirality and ability to form stable complexes with transition metals make it a valuable compound in asymmetric synthesis .
Properties
IUPAC Name |
3-chloro-1-(3-chloro-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFNBXRFYHZKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Cl)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-92-6, 235426-91-2 | |
Record name | (1R)-3,3′-Dichloro[1,1′-binaphthalene]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287111-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-Dichloro[1,1′-binaphthalene]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=235426-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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